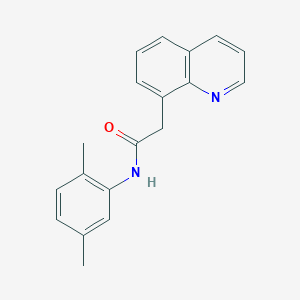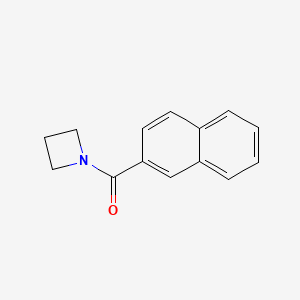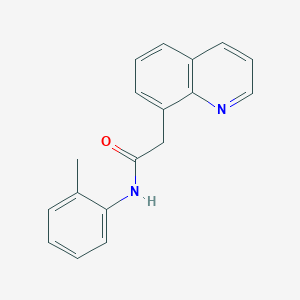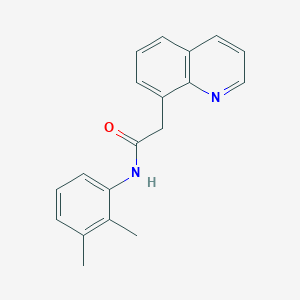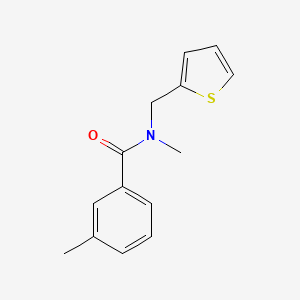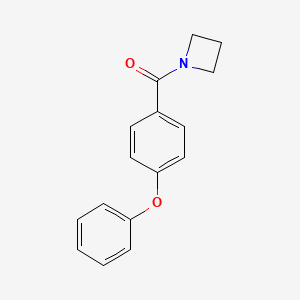
Azetidin-1-yl-(4-phenoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(4-phenoxyphenyl)methanone, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
作用機序
Azetidin-1-yl-(4-phenoxyphenyl)methanone works by irreversibly binding to the mutant form of EGFR, which is commonly found in NSCLC. This binding inhibits the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to cell death. Unlike first-generation EGFR TKIs, which also target the wild-type EGFR, Azetidin-1-yl-(4-phenoxyphenyl)methanone selectively targets the mutant form of EGFR, thereby reducing the risk of toxicity.
Biochemical and physiological effects:
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. In addition to inhibiting cell growth and inducing cell death, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to inhibit the development of drug resistance and to enhance the efficacy of other anti-cancer agents. Furthermore, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of using Azetidin-1-yl-(4-phenoxyphenyl)methanone in lab experiments is its high potency and selectivity for mutant EGFR, which allows for the specific targeting of NSCLC cells with minimal toxicity to normal cells. However, one limitation of using Azetidin-1-yl-(4-phenoxyphenyl)methanone is its irreversible binding to EGFR, which can lead to the development of drug resistance over time. Moreover, the high cost of Azetidin-1-yl-(4-phenoxyphenyl)methanone may limit its use in certain lab settings.
将来の方向性
Several future directions for the development and application of Azetidin-1-yl-(4-phenoxyphenyl)methanone have been proposed. These include the investigation of combination therapies with other anti-cancer agents, the development of strategies to overcome resistance to Azetidin-1-yl-(4-phenoxyphenyl)methanone, and the exploration of its potential use in other types of cancer. Additionally, the development of more cost-effective synthesis methods for Azetidin-1-yl-(4-phenoxyphenyl)methanone may increase its accessibility for research purposes.
合成法
The synthesis of Azetidin-1-yl-(4-phenoxyphenyl)methanone involves a multi-step process that includes the reaction of 4-phenoxyphenylboronic acid with 2-chloro-4-nitroaniline to form the corresponding aniline derivative. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with 2-(2-chloroethyl)azetidine-1-carboxylic acid tert-butyl ester to yield the final product.
科学的研究の応用
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been extensively studied in preclinical and clinical settings for its efficacy and safety in the treatment of NSCLC. Several studies have demonstrated that Azetidin-1-yl-(4-phenoxyphenyl)methanone is highly effective in inhibiting the growth of EGFR-mutant NSCLC cells, including those that are resistant to first-generation EGFR TKIs. Moreover, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable safety profile with a low incidence of adverse events.
特性
IUPAC Name |
azetidin-1-yl-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZTXKLDFWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)




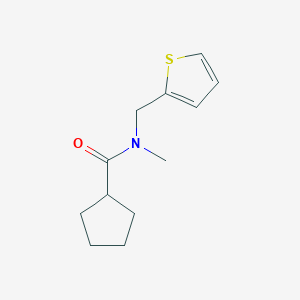

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

